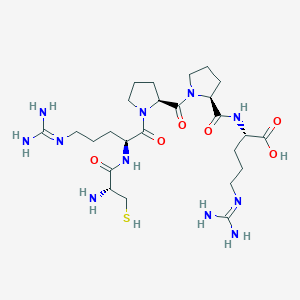
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific biochemical properties and functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this peptide compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast. The host organism then produces the peptide, which is subsequently purified through various chromatographic techniques.
化学反应分析
Types of Reactions
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered structural and functional properties. For example, oxidation can lead to the formation of more stable peptide structures through disulfide bonds.
科学研究应用
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: The peptide can be explored for its potential therapeutic effects, such as wound healing and immune modulation.
Industry: It can be used in the development of biosensors and bioactive coatings.
作用机制
The mechanism of action of L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. For example, the arginine residues can interact with nitric oxide synthase, leading to the production of nitric oxide, a key signaling molecule.
相似化合物的比较
Similar Compounds
- L-Arginine, glycyl-L-prolyl-L-tryptophylglycyl-L-α-aspartyl-L-cysteinyl-L-seryl-L-arginyl-L-threonyl-L-cysteinylglycylglycylglycyl-L-valyl-L-glutaminyl-L-phenylalanyl-L-seryl-L-seryl-
- L-Arginine, L-prolyl-L-aspartyl-L-phenylalanyl-L-cysteinyl-L-leucyl-L-glutamyl-L-prolyl-L-prolyl-
Uniqueness
L-Arginine, L-cysteinyl-L-arginyl-L-prolyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties. The presence of cysteine allows for the formation of disulfide bonds, enhancing stability. The arginine residues contribute to interactions with enzymes and receptors, making this peptide particularly interesting for research and therapeutic applications.
属性
CAS 编号 |
876460-72-9 |
|---|---|
分子式 |
C25H45N11O6S |
分子量 |
627.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H45N11O6S/c26-14(13-43)19(37)33-15(5-1-9-31-24(27)28)21(39)36-12-4-8-18(36)22(40)35-11-3-7-17(35)20(38)34-16(23(41)42)6-2-10-32-25(29)30/h14-18,43H,1-13,26H2,(H,33,37)(H,34,38)(H,41,42)(H4,27,28,31)(H4,29,30,32)/t14-,15-,16-,17-,18-/m0/s1 |
InChI 键 |
KXRNRUIVNCZODU-ATIWLJMLSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CS)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CS)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


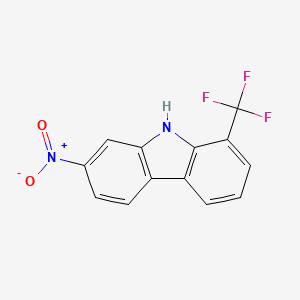
![2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one](/img/structure/B12609967.png)
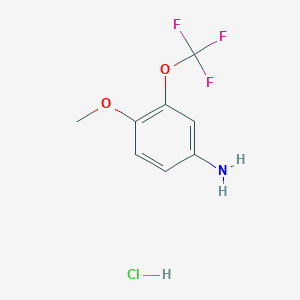

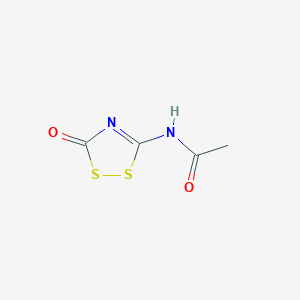
![N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide](/img/structure/B12609996.png)
![2-Chloro-5-[(furo[2,3-d]pyrimidin-2-yl)amino]phenol](/img/structure/B12610001.png)
![Acetic acid, [(1-butyl-2-heptynyl)oxy]-, methyl ester](/img/structure/B12610004.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(5-ethylfuran)](/img/structure/B12610010.png)

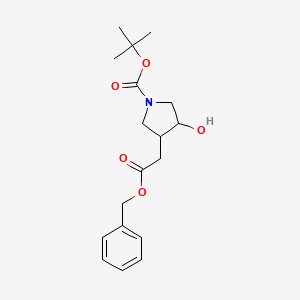
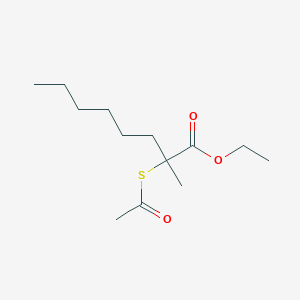
![N-{5-[(4-Bromophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12610060.png)
![1H-Pyrazole-4-carboxamide, 3-(1,7-dihydroimidazo[4,5-f]indazol-6-yl)-5-methyl-N-4-piperidinyl-](/img/structure/B12610066.png)
